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molecular formula C7H7NO3 B015662 4-Methyl-3-nitrophenol CAS No. 2042-14-0

4-Methyl-3-nitrophenol

Cat. No. B015662
M. Wt: 153.14 g/mol
InChI Key: BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Patent
US04345077

Procedure details

70 g of 3-nitro-4-methylphenol, prepared according to German Offenalegungschrift No. 2,213,568, 200 ml of tetrahydrofuran and 2 g of activated Raney nickel catalyst were placed in a Parr bomb. The mixture was shaken for 3.5 hours under 60 p.s.i. hydrogen pressure. The mixture then was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 3-amino-4-methylphenol (3A), as a grey solid, mp: 145°-148° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[CH3:10])([O-])=O.[H][H]>[Ni].O1CCCC1>[NH2:1][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken for 3.5 hours under 60 p.s.i
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture then was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC=1C=C(C=CC1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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